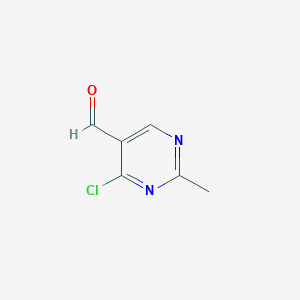

4-Chloro-2-methylpyrimidine-5-carbaldehyde

Beschreibung

Contextualization within Pyrimidine (B1678525) Heterocyclic Chemistry

The pyrimidine ring, a diazine composed of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of numerous biologically and industrially important molecules. Its derivatives are integral to the structure of nucleobases, vitamins, and a plethora of pharmaceutical agents. The specific substitution pattern of 4-Chloro-2-methylpyrimidine-5-carbaldehyde, featuring a chloro group at the 4-position, a methyl group at the 2-position, and a carbaldehyde (formyl) group at the 5-position, bestows upon it a distinct electronic and steric profile. This arrangement of functional groups makes it a highly activated and versatile building block in organic synthesis.

The chloro substituent at the C4 position is a key feature, rendering this carbon atom susceptible to nucleophilic aromatic substitution (SNAr) reactions. The aldehyde group at the C5 position, being an electron-withdrawing group, further enhances the electrophilicity of the pyrimidine ring, particularly at the C4 and C6 positions. The methyl group at the C2 position, while being a weak electron-donating group, can influence the regioselectivity of certain reactions and provides a point for further functionalization.

Strategic Significance as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in its capacity to serve as a versatile precursor for a wide range of more complex heterocyclic systems. The presence of two distinct reactive sites, the C4-chloro group and the C5-aldehyde, allows for sequential and regioselective modifications.

The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles, providing a straightforward route to a diverse array of 4-substituted pyrimidine derivatives. stackexchange.com The aldehyde functionality, on the other hand, can undergo a host of classical transformations such as reductive amination, Wittig reactions, aldol (B89426) condensations, and oxidation to a carboxylic acid. This dual reactivity makes it a valuable tool for the construction of polysubstituted pyrimidines, which are often sought after in medicinal chemistry and materials science.

Foundational Research Contributions and Contemporary Scholarly Focus

While specific, in-depth studies focusing solely on this compound are not abundant in the readily available scientific literature, its synthesis and reactivity can be inferred from foundational research on pyrimidine chemistry. The Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, represents a probable synthetic route to this molecule. ijpcbs.comwikipedia.org Research on the formylation of 2-methylpyrimidine-4,6-diol to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (B1173359) provides a strong precedent for the introduction of the aldehyde group at the 5-position. mdpi.com Subsequent chlorination would then yield the target compound.

Contemporary scholarly focus on related 4-chloropyrimidine (B154816) derivatives highlights their utility in the synthesis of biologically active compounds. For instance, nucleophilic substitution reactions on similar 4-chloropyrimidine-5-carbaldehyde (B3195782) scaffolds are employed to introduce diverse functionalities, leading to the development of novel kinase inhibitors, antimicrobial agents, and other therapeutic candidates. mdpi.comorganic-chemistry.org The reactivity patterns observed in these related systems provide a valuable framework for predicting and exploiting the synthetic potential of this compound in modern chemical research.

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde sigmaaldrich.combiosynth.com | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde mdpi.com |

| Molecular Formula | C6H5ClN2O | C6H5ClN2OS | C5H3Cl2N3O |

| Molecular Weight | 156.57 g/mol | 188.64 g/mol | 191.99 g/mol |

| Appearance | Likely a solid | Solid | Solid |

| Key Reactive Sites | C4-Cl, C5-CHO | C4-Cl, C5-CHO | C4-Cl, C6-Cl, C5-CHO |

| Primary Reactivity | Nucleophilic Aromatic Substitution, Aldehyde Chemistry | Nucleophilic Aromatic Substitution, Aldehyde Chemistry | Nucleophilic Aromatic Substitution, Aldehyde Chemistry |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-methylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4-8-2-5(3-10)6(7)9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFCTRWWFYVARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597164 | |

| Record name | 4-Chloro-2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933686-05-6 | |

| Record name | 4-Chloro-2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Strategic Derivatization of 4 Chloro 2 Methylpyrimidine 5 Carbaldehyde

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

The presence of a chlorine atom on the electron-deficient pyrimidine ring makes 4-Chloro-2-methylpyrimidine-5-carbaldehyde a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This pathway is a cornerstone for introducing a variety of functional groups at the C4-position of the pyrimidine core.

Displacement of the Chloro Substituent by Diverse Nucleophiles (e.g., Nitrogen-, Oxygen-, Sulfur-based)

The chloro group at the C4 position can be readily displaced by a wide range of nucleophiles. This reactivity is well-documented in analogous systems, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, where the electronic setup is very similar.

Nitrogen-based nucleophiles , including primary and secondary amines, react efficiently to yield 4-aminopyrimidine derivatives. For instance, reactions with various aliphatic, cyclic, and aromatic amines proceed under mild conditions, often requiring just a base like triethylamine and a suitable solvent such as ethanol, to produce the corresponding 4-(substituted-amino)-2-methylpyrimidine-5-carbaldehydes.

Oxygen-based nucleophiles , such as alkoxides and phenoxides, are also effective for displacing the chloro substituent. The reaction with sodium methoxide or sodium ethoxide in the corresponding alcohol as a solvent leads to the formation of 4-alkoxy-2-methylpyrimidine-5-carbaldehyde derivatives. Similarly, substituted phenoxides can be used to introduce aryloxy moieties onto the pyrimidine ring.

Sulfur-based nucleophiles , like thiols and thiophenols, provide access to 4-(thioether)-substituted pyrimidines. The reaction with sodium thiophenoxide, for example, results in the formation of a C-S bond at the C4 position. These reactions typically proceed smoothly, reflecting the high electrophilicity of the C4 carbon and the excellent leaving group ability of the chloride ion.

Table 1: Examples of SNAr Reactions on an Analogous Pyrimidine Substrate*

| Nucleophile | Reagent Example | Product Type |

| Amine | Dimethylamine | 4-(Dimethylamino)pyrimidine |

| Alkoxide | Sodium Methoxide | 4-Methoxypyrimidine |

| Phenoxide | Sodium Phenoxide | 4-Phenoxypyrimidine |

| Thiophenoxide | Sodium Thiophenoxide | 4-(Phenylthio)pyrimidine |

\Data derived from reactions on the analogous compound ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.*

Chemo- and Regioselectivity in SNAr Transformations of this compound

The concept of regioselectivity in SNAr reactions is critical when multiple leaving groups are present. In the case of this compound, there is only one halogen, so the primary consideration is chemoselectivity: the selective reaction of a nucleophile at the C4-chloro position versus addition to the C5-carbaldehyde.

Under typical SNAr conditions with amine, alkoxide, or thiol nucleophiles, the reaction occurs exclusively at the C4 position. The pyrimidine ring's inherent electron deficiency, amplified by the meta-directing, electron-withdrawing aldehyde group, renders the C4 carbon exceptionally electrophilic and susceptible to nucleophilic attack. The established mechanism for SNAr reactions on such activated heterocyclic systems involves the formation of a stabilized intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity. This pathway is generally more favorable than the nucleophilic addition to the carbonyl group, especially with softer nucleophiles or under conditions that favor aromatic substitution. Therefore, high chemoselectivity for the displacement of the chloro substituent is consistently observed.

Chemical Transformations of the Carbaldehyde Moiety

The carbaldehyde group at the C5 position offers a versatile handle for further molecular elaboration through a variety of classical carbonyl reactions. These transformations are generally performed after the SNAr reaction or on the parent molecule, provided the reagents are chosen carefully to avoid side reactions with the chloro-substituent.

Condensation Reactions: Formation of Imines (Schiff Bases) and Related Ligands

The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds under mildly acidic conditions, which serve to activate the carbonyl group toward nucleophilic attack by the amine. The initial addition of the amine forms a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond of the imine.

This transformation is highly efficient and provides a straightforward method for linking the pyrimidine core to other molecular fragments, making it a valuable tool in the synthesis of complex ligands for coordination chemistry or molecules with potential biological activity.

Table 2: General Scheme for Imine Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | N-(4-chloro-2-methylpyrimidin-5-yl)methylene-R-amine |

Redox Chemistry: Selective Reduction to Alcohols and Oxidation to Carboxylic Acids

The oxidation state of the carbaldehyde group can be easily modified.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding (4-chloro-2-methylpyrimidin-5-yl)methanol. This transformation is commonly achieved using mild hydride-donating reagents such as sodium borohydride (NaBH₄). libretexts.orgorganic-chemistry.orgoup.com NaBH₄ is a chemoselective reagent that readily reduces aldehydes and ketones but does not typically affect other functional groups like chloro-aromatics or the pyrimidine ring itself under standard conditions. libretexts.orgoup.comthieme.de This allows for the clean conversion of the aldehyde to the corresponding alcohol.

Oxidation: Conversely, the carbaldehyde can be oxidized to the corresponding carboxylic acid, 4-chloro-2-methylpyrimidine-5-carboxylic acid. Standard oxidizing agents for aldehydes, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can be employed for this purpose. This transformation provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Wittig Reactions and Other Carbonyl Group Modifications

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. In this reaction, this compound is treated with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), to replace the carbonyl oxygen with a carbon-carbon double bond. This results in the formation of a 5-vinylpyrimidine derivative.

The versatility of the Wittig reaction allows for the introduction of a wide variety of substituted vinyl groups by simply changing the structure of the phosphorus ylide. This provides a strategic route to extend the carbon framework at the C5 position and to synthesize conjugated systems involving the pyrimidine ring. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.

Annulation and Cyclization Reactions for Fused Heterocyclic Systems

The strategic placement of functional groups on the this compound scaffold makes it an excellent precursor for annulation and cyclization reactions. These reactions lead to the formation of fused bicyclic and polycyclic heterocyclic systems, which are core structures in many biologically active molecules. The aldehyde group can react with various nucleophiles to form an initial adduct, which then undergoes intramolecular cyclization, often involving the chloro-substituent, to build a new ring fused to the pyrimidine core.

Construction of Pyrazolo[3,4-d]pyrimidine Architectures from Pyrimidine Carbaldehydes

The synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their wide range of biological activities including kinase inhibition, can be effectively achieved starting from pyrimidine carbaldehydes. nih.govsemanticscholar.org The general strategy involves the reaction of a pyrimidine derivative containing a carbaldehyde group with hydrazine or its derivatives.

For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with various amines, followed by a microwave-assisted reaction with hydrazine, has been shown to produce N4-substituted-4,6-diaminopyrazolo[3,4-d]pyrimidines. researchgate.net This approach highlights the utility of the carbaldehyde group in forming the pyrazole ring fused to the pyrimidine core. The aldehyde first condenses with one of the nitrogen atoms of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the displacement of the adjacent chloro group by the second nitrogen atom of the hydrazine moiety, leads to the formation of the pyrazolo[3,4-d]pyrimidine scaffold.

While direct examples starting specifically from this compound are not extensively documented in readily available literature, the established reactivity patterns of similar 4-chloropyrimidine-5-carbaldehydes strongly support its utility in this transformation. The reaction would proceed as outlined in the table below.

Table 1: Proposed Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine hydrate | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | Condensation/Intramolecular Cyclization |

This synthetic route offers a straightforward method for accessing the pyrazolo[3,4-d]pyrimidine core, which is a key component in a variety of pharmacologically relevant molecules. nih.gov

Formation of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

Pyrimido[4,5-d]pyrimidines and their isomers, pyrimido[5,4-d]pyrimidines, are important classes of fused nitrogen heterocycles with diverse biological activities. researchgate.netmdpi.comnih.gov The synthesis of these structures often involves the reaction of a functionalized pyrimidine with a reagent that can provide the necessary atoms to form the second pyrimidine ring.

The construction of the pyrimido[4,5-d]pyrimidine (B13093195) system can be achieved by reacting 6-aminouracil (B15529) derivatives with aldehydes. researchgate.net Although this specific starting material is different, the principle of using an aldehyde to build the second ring is a common strategy. In the context of this compound, a plausible approach would involve its reaction with a compound containing an amino group and an adjacent active methylene or amino group, such as an aminopyrimidine or an amidine. The aldehyde would condense with the amino group, and subsequent cyclization would form the fused pyrimidine ring.

Similarly, the synthesis of pyrimido[5,4-d]pyrimidines has been reported starting from 6-cyanopurine, which undergoes several transformations to build the second pyrimidine ring. nih.gov For pyrimidine carbaldehydes, a potential route could involve a multi-step sequence where the aldehyde is first converted into a different functional group, such as a nitrile or an amide, which can then participate in the cyclization to form the pyrimido[5,4-d]pyrimidine core.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of pyrido[2,3-d]pyrimidines, which are bioisosteres of purines and pteridines, is a subject of significant interest in medicinal chemistry. jocpr.com One of the key synthetic strategies involves the Friedländer annulation, which is the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group. A variation of this reaction can be applied to pyrimidine systems.

A facile synthesis of pyrido[2,3-d]pyrimidines has been demonstrated through the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters. researchgate.net This reaction proceeds by the initial condensation of the enamine with the aldehyde group, followed by an intramolecular cyclization and elimination of water and hydrogen chloride to afford the pyrido[2,3-d]pyrimidine system. Given the structural similarity, this compound is expected to undergo similar transformations.

Another powerful method for the synthesis of fused pyridine (B92270) rings is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base to form a 2-aminothiophene. organic-chemistry.org While the classic Gewald reaction leads to thiophenes, related multicomponent reactions can be adapted to synthesize pyridone rings. For example, reacting this compound with a malononitrile derivative and a suitable base could lead to the formation of a pyrido[2,3-d]pyrimidine scaffold.

Table 2: Potential Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The chloro-substituent at the 4-position of the pyrimidine ring is susceptible to displacement and serves as an excellent handle for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups onto the pyrimidine core.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. The chloro-substituent in this compound can readily participate in several of these transformations.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is a highly efficient method for forming C-C bonds. This compound can be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or vinyl substituents at the 4-position.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.org This allows for the introduction of alkenyl groups onto the pyrimidine ring. The reaction of this compound with an alkene, such as styrene or an acrylate, under standard Heck conditions would yield the corresponding 4-alkenylpyrimidine derivative.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org It is a reliable method for introducing alkynyl moieties. The coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, would provide access to 4-alkynylpyrimidine derivatives.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product |

| Suzuki Coupling | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Methyl-4-phenylpyrimidine-5-carbaldehyde |

| Heck Reaction | This compound | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Methyl-4-styrylpyrimidine-5-carbaldehyde |

| Sonogashira Coupling | This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Methyl-4-(phenylethynyl)pyrimidine-5-carbaldehyde |

Copper-Mediated Reactions

Copper-mediated reactions, particularly the Ullmann condensation, provide a classical yet effective method for forming C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts but are often advantageous for certain substrates.

The Ullmann condensation involves the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric or catalytic amount of copper. This compound can serve as the aryl halide component in these reactions.

C-O Coupling: Reaction with an alcohol or a phenol in the presence of a copper catalyst and a base would lead to the formation of a 4-alkoxy or 4-aryloxypyrimidine derivative.

C-N Coupling (Goldberg Reaction): Reaction with an amine, either primary or secondary, would yield a 4-aminopyrimidine derivative. This is a valuable transformation for introducing diverse amino functionalities.

C-S Coupling: Reaction with a thiol would result in the formation of a 4-(alkylthio) or 4-(arylthio)pyrimidine.

These copper-mediated reactions expand the synthetic utility of this compound, allowing for the introduction of a variety of heteroatomic substituents at the 4-position, which is crucial for modulating the physicochemical and biological properties of the resulting molecules.

Mechanistic Elucidation of Reactivity Pathways for this compound

The reactivity of this compound is dictated by two primary functional groups: the chloro substituent at the C4 position and the carbaldehyde (formyl) group at the C5 position. The electronic properties of the pyrimidine ring, which is inherently electron-deficient due to the presence of two nitrogen atoms, govern the mechanistic pathways of reactions involving this compound. This electron deficiency is further modulated by the methyl group at C2 (electron-donating) and the carbaldehyde group at C5 (electron-withdrawing), leading to distinct and predictable reaction mechanisms at each site.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most prominent reaction pathway for the chloro group at the C4 position is Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is highly activated towards nucleophilic attack, a characteristic enhanced by the electronegative nitrogen atoms. The SNAr mechanism is a two-step process involving addition-elimination.

Mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine leaving group. This attack is perpendicular to the aromatic ring and leads to the formation of a tetrahedral intermediate. This step disrupts the aromaticity of the pyrimidine ring.

Formation of the Meisenheimer Complex: The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate. The presence of the electron-withdrawing C5-carbaldehyde group further aids in stabilizing this negative charge through resonance and inductive effects.

Elimination of the Leaving Group: Aromaticity is restored in the final step by the elimination of the chloride ion (Cl⁻), a good leaving group. This step is typically fast and results in the substituted pyrimidine product.

Computational studies, such as Density Functional Theory (DFT) calculations on related chloropyrimidine systems, provide a deeper understanding of this pathway. wuxiapptec.com Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) shows significant orbital lobes at the C4 position, indicating its susceptibility to nucleophilic attack. wuxiapptec.com Furthermore, transition state energy calculations confirm that the formation of the Meisenheimer complex is the rate-determining step. wuxiapptec.comwuxiapptec.com The energy barrier for this step is influenced by the nature of the nucleophile and the substituents on the pyrimidine ring. wuxiapptec.com

| Step | Description | Key Intermediates/States | Electronic Factors |

| 1 | Attack of Nucleophile (Nu⁻) | Transition State 1 | Electron-deficient C4 carbon due to ring nitrogens and C5-CHO group. |

| 2 | Formation of Intermediate | Meisenheimer Complex | Resonance stabilization of negative charge by N1, N3, and C5-CHO. |

| 3 | Expulsion of Leaving Group | Transition State 2 | Restoration of aromaticity drives the fast expulsion of Cl⁻. |

This interactive table summarizes the key stages of the SNAr mechanism at the C4 position.

Pathway 2: Reactions involving the C5-Carbaldehyde Group

The carbaldehyde group at the C5 position is an electrophilic center and undergoes reactions typical of aldehydes, most notably condensation reactions with active methylene compounds.

A primary mechanistic route for the C5-carbaldehyde is the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst, such as piperidine or triethylamine.

Mechanism:

Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (Z-CH₂-Z') to form a resonance-stabilized enolate ion.

Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrimidine-5-carbaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form an aldol-type addition product.

Dehydration: Under the reaction conditions, this aldol (B89426) intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product. This elimination is often spontaneous as it leads to a conjugated system. researchgate.net

The reactivity of both the C4-chloro and C5-carbaldehyde groups can be harnessed in a single synthetic sequence, such as the Gewald reaction, to construct fused heterocyclic systems like thieno[2,3-d]pyrimidines. wikipedia.orgorganic-chemistry.org This multicomponent reaction mechanistically begins with a Knoevenagel condensation.

Mechanism:

Initial Knoevenagel Condensation: The C5-carbaldehyde reacts with an active methylene nitrile (e.g., malononitrile) in the presence of a base to form a pyrimidin-5-ylmethylenemalononitrile intermediate, as described in the Knoevenagel mechanism. nih.govresearchgate.net

Michael Addition of Sulfur: Elemental sulfur, activated by the base, adds to the β-carbon of the α,β-unsaturated nitrile in a Michael-type addition. Recent DFT studies suggest this involves the opening of the S₈ sulfur ring to form polysulfide intermediates. nih.govchemrxiv.org

Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, where a sulfur nucleophile attacks the cyano group. This is followed by tautomerization to form a stable 2-aminothiophene ring fused to the pyrimidine core. wikipedia.org

Intramolecular SNAr (if applicable): While the Gewald reaction itself primarily involves the aldehyde, subsequent reaction design often utilizes the C4-chloro group for further cyclization or substitution, proceeding via the SNAr mechanism described previously.

| Reaction Name | Key Mechanistic Steps for Aldehyde | Reactants | Product Type |

| Knoevenagel Condensation | 1. Enolate formation2. Nucleophilic addition3. Dehydration | Active methylene compound (e.g., CH₂(CN)₂) | α,β-Unsaturated pyrimidine derivative |

| Gewald Reaction | 1. Knoevenagel condensation2. Michael addition of sulfur3. Cyclization/Tautomerization | Active methylene nitrile, Elemental Sulfur | Fused Thieno[2,3-d]pyrimidine (B153573) |

This interactive table outlines the mechanistic pathways for the C5-carbaldehyde group.

The elucidation of these pathways demonstrates the versatile and predictable reactivity of this compound. The electronic nature of the pyrimidine ring activates the C4 position for SNAr, while the C5-carbaldehyde provides a classic electrophilic site for condensation and subsequent cyclization reactions. This dual reactivity makes it a valuable and strategic building block in heterocyclic synthesis.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Methylpyrimidine 5 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Chloro-2-methylpyrimidine-5-carbaldehyde by providing information on the chemical environment, connectivity, and spatial relationships of its atoms.

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three types of protons in the molecule.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the aromatic ring system. It is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm.

Pyrimidine (B1678525) Ring Proton (H-6): The lone proton on the pyrimidine ring is attached to a carbon (C-6) adjacent to the electron-withdrawing chloro and carbaldehyde groups. This environment would cause a significant downfield shift, likely appearing as a singlet around δ 8.8–9.2 ppm.

Methyl Protons (-CH₃): The methyl group at the C-2 position is attached to the electropositive pyrimidine ring. These protons would appear as a sharp singlet in the upfield region, typically around δ 2.6–2.8 ppm.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| -CHO | 5 | ~10.0 | ~190.0 | s |

| C-H | 6 | ~9.0 | ~158.0 | s |

| -CH₃ | 2 | ~2.7 | ~25.0 | s |

| C-Cl | 4 | - | ~162.0 | - |

| C-CHO | 5 | - | ~130.0 | - |

| C-CH₃ | 2 | - | ~168.0 | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the assignments made from 1D spectra and establishing the complete molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org For this compound, the aldehyde, ring, and methyl protons are structurally isolated and not coupled to each other. Therefore, a COSY spectrum would be expected to show only diagonal peaks, confirming the absence of vicinal or geminal proton couplings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly with the carbons to which they are attached (one-bond ¹H-¹³C correlations). libretexts.org An HSQC spectrum would show cross-peaks connecting the ¹H signal at ~9.0 ppm to the ¹³C signal at ~158.0 ppm (C-6), the ¹H signal at ~10.0 ppm to the ¹³C signal at ~190.0 ppm (-CHO), and the ¹H signal at ~2.7 ppm to the ¹³C signal at ~25.0 ppm (-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for structural elucidation, as it reveals long-range (two- and three-bond) ¹H-¹³C correlations. wikipedia.org For this molecule, HMBC would be essential to confirm the substitution pattern on the pyrimidine ring. Key expected correlations include:

The aldehyde proton (δ ~10.0) correlating to C-5, C-4, and C-6.

The ring proton H-6 (δ ~9.0) correlating to C-5, C-4, and C-2.

The methyl protons (δ ~2.7) correlating to C-2 and potentially C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A NOESY spectrum could show a cross-peak between the aldehyde proton and the ring proton H-6, confirming their spatial proximity on adjacent carbons.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

The FTIR and Raman spectra of this compound are expected to show characteristic bands corresponding to its various functional groups. Analysis of related compounds, such as chloro-azaindole-carbaldehydes and other pyrimidine derivatives, helps in assigning these vibrational modes. mdpi.comjchr.org

C=O Stretch: The aldehyde carbonyl group will produce a strong, sharp absorption band in the FTIR spectrum, typically in the region of 1680–1710 cm⁻¹. The conjugation with the pyrimidine ring may lower this frequency slightly compared to a simple aliphatic aldehyde. mdpi.com

C-H Stretch: The aldehyde C-H stretch typically appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aromatic C-H stretch for the H-6 proton is expected above 3000 cm⁻¹, while the methyl C-H stretches will be observed in the 2900–3000 cm⁻¹ range.

Pyrimidine Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring are expected to produce a series of medium to strong bands in the 1400–1600 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3050–3150 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2900–3000 | Medium |

| C-H Stretch (Aldehyde) | -CHO | 2700–2850 | Weak |

| C=O Stretch | -CHO | 1680–1710 | Strong |

| C=N, C=C Stretch | Pyrimidine Ring | 1400–1600 | Medium-Strong |

| C-H Bend | -CH₃, Ring | 1350–1470 | Medium |

| C-Cl Stretch | C-Cl | 600–800 | Strong |

In the solid state, the conformation of the aldehyde group relative to the pyrimidine ring is fixed. DFT calculations on similar molecules have shown that different conformers (e.g., cis vs. trans orientation of the C=O group) can lead to slight differences in the vibrational spectra. mdpi.com Furthermore, intermolecular interactions such as π-π stacking of the pyrimidine rings or weak C-H···N or C-H···O hydrogen bonds in the crystal lattice can cause shifts in the vibrational frequencies and broadening of the absorption bands. For instance, the C=O stretching frequency is particularly sensitive to hydrogen bonding, which would cause a shift to a lower wavenumber.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted pyrimidine ring in this compound acts as the primary chromophore.

The spectrum is expected to be dominated by two main types of electronic transitions:

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For substituted pyrimidines, these typically result in strong absorption bands in the 200–280 nm range.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms and the carbonyl oxygen) to a π* antibonding orbital. These are lower in energy and intensity compared to π → π* transitions and are often observed as a weaker shoulder or a distinct band at longer wavelengths (>300 nm).

The substituents on the pyrimidine ring modify the absorption profile. The chlorine atom and the methyl group act as auxochromes, while the conjugated carbaldehyde group extends the chromophore, which can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. The solvent environment can also influence the position of these bands; polar solvents can stabilize the ground state of n → π* transitions, leading to a hypsochromic (blue) shift.

| Predicted λmax (nm) | Transition Type | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~220–280 | π → π | Substituted Pyrimidine Ring | High |

| ~300–340 | n → π | C=N, C=O | Low |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel compounds by providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule.

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₆H₅ClN₂O. The expected monoisotopic mass would be a key identifier in an HRMS spectrum.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅ClN₂O |

| Theoretical Monoisotopic Mass | 156.0141 |

| Expected Ion (M+H)⁺ | 157.0219 |

Fragmentation analysis in HRMS provides further structural confirmation by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the compound's structure. For this compound, key fragmentation pathways can be predicted based on the stability of the resulting ions.

Plausible Fragmentation Pathways:

Loss of the formyl radical (-CHO): This is a common fragmentation for aromatic aldehydes, leading to a stable pyrimidyl cation.

Loss of chlorine radical (-Cl): The cleavage of the carbon-chlorine bond would result in a significant fragment ion.

Loss of a methyl radical (-CH₃): Cleavage of the methyl group from the pyrimidine ring.

Ring fragmentation: The pyrimidine ring itself can undergo cleavage to produce smaller, characteristic fragments.

Table 2: Predicted Major Fragment Ions in HRMS of this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| [M-CHO]⁺ | 4-Chloro-2-methylpyrimidine cation | 127.0292 |

| [M-Cl]⁺ | 2-Methyl-5-formylpyrimidine cation | 121.0504 |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

The pyrimidine ring is expected to be essentially planar. The substituents—the chloro, methyl, and carbaldehyde groups—will lie in or very close to the plane of the ring to maximize conjugation and minimize steric hindrance. The orientation of the carbaldehyde group relative to the pyrimidine ring will be a key conformational feature, likely adopting a conformation that minimizes steric clashes with the adjacent chloro group.

Table 3: Expected Bond Parameters for this compound (based on similar structures)

| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) | Relevant Angle |

|---|---|---|---|

| C-Cl | 1.73-1.75 | ||

| C-N (ring) | 1.32-1.38 | ||

| C-C (ring) | 1.38-1.42 | ||

| C-C (aldehyde) | 1.47-1.50 | C-C-O | ~120 |

| C=O | 1.20-1.23 |

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several types of interactions are anticipated to play a crucial role in the crystal packing.

Hydrogen Bonding: The aldehyde oxygen is a potential hydrogen bond acceptor. In the absence of strong hydrogen bond donors, weak C-H···O interactions involving the aldehyde or methyl C-H groups are likely.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the aldehyde oxygen. This type of interaction is a significant directional force in the crystal engineering of halogenated compounds.

π-Stacking: The electron-deficient pyrimidine ring can participate in π-π stacking interactions with adjacent rings. These interactions are expected to be offset to minimize electrostatic repulsion.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as dᵢ (distance to the nearest atom inside the surface) and dₑ (distance to the nearest atom outside the surface) onto the surface, a detailed picture of the close contacts between molecules can be obtained.

For this compound, a Hirshfeld surface analysis would be expected to reveal the relative contributions of different types of intermolecular contacts.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | 30-40 | Represents the largest contribution, arising from the numerous hydrogen atoms on the periphery of the molecule. |

| Cl···H / H···Cl | 20-30 | Significant due to the presence of the chlorine atom and multiple C-H groups, indicative of C-H···Cl hydrogen bonds. |

| O···H / H···O | 15-25 | Arises from interactions involving the aldehyde oxygen, likely C-H···O hydrogen bonds. |

| N···H / H···N | 5-10 | Interactions involving the pyrimidine nitrogen atoms. |

| C···C | 5-10 | Indicative of π-π stacking interactions between pyrimidine rings. |

| Cl···N / N···Cl | <5 | Potential halogen bonding interactions. |

| Cl···O / O···Cl | <5 | Potential halogen bonding interactions. |

The 2D fingerprint plots derived from the Hirshfeld surface analysis would provide a quantitative breakdown of these interactions, with characteristic spikes indicating the prevalence of specific contact types and their corresponding distances.

Computational and Theoretical Chemistry Applied to 4 Chloro 2 Methylpyrimidine 5 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of organic compounds. These methods solve the Schrödinger equation for a given molecule, yielding information about its geometry, electronic distribution, and energy. For pyrimidine (B1678525) derivatives, DFT has been successfully employed to study their structure and vibrational spectra.

Geometry Optimization and Electronic Structure Analysis

Following optimization, an analysis of the electronic structure can be performed. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals reveals the most likely sites for electrophilic and nucleophilic attack. For pyrimidine systems, the nitrogen atoms and the substituents on the ring significantly influence the electronic landscape.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Ring Fragment (Based on Analogous Structures)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 |

| C2-N3 | 1.33 | N1-C2-N3 |

| N3-C4 | 1.34 | C2-N3-C4 |

| C4-C5 | 1.41 | N3-C4-C5 |

| C5-C6 | 1.39 | C4-C5-C6 |

| C6-N1 | 1.33 | C5-C6-N1 |

Note: This data is representative and based on computational studies of similar pyrimidine derivatives. The actual values for 4-Chloro-2-methylpyrimidine-5-carbaldehyde may vary.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to interpret experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. By calculating the ¹H and ¹³C chemical shifts for this compound, one can predict its NMR spectrum. These predictions are valuable for assigning peaks in experimentally obtained spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be compared with an experimental FT-IR spectrum. Studies on related compounds like 2-chloro-5-methylpyrimidine have shown a good correlation between calculated and observed frequencies.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. This analysis provides insights into the electronic transitions, such as n→π* and π→π*, that the molecule can undergo upon absorbing light.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | ~185-195 ppm |

| ¹H NMR | Chemical Shift (CHO) | ~9.5-10.5 ppm |

| IR | C=O Stretch | ~1700-1730 cm⁻¹ |

| UV-Vis | π→π* Transition (λmax) | ~250-280 nm |

Note: These values are illustrative and based on typical ranges for similar functional groups and molecular scaffolds.

Thermodynamic and Kinetic Studies of Reaction Pathways

Computational chemistry can also be used to explore the reactivity of this compound. By mapping the potential energy surface for a proposed reaction, key thermodynamic and kinetic parameters can be determined. This involves locating the transition state structures and calculating their energies. The difference in energy between the reactants and the transition state gives the activation energy, which is a determinant of the reaction rate. Similarly, the energy difference between reactants and products provides the enthalpy of reaction. Such studies are crucial for understanding reaction mechanisms, such as nucleophilic substitution at the chloro-substituted position, and for predicting the feasibility of synthetic routes.

Molecular Docking and Molecular Dynamics Simulations

Beyond the properties of the isolated molecule, computational methods can predict how this compound might interact with biological macromolecules, such as proteins. This is particularly relevant for drug discovery and design.

Prediction of Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. This method is widely used to screen virtual libraries of compounds for potential drug candidates and to understand the structural basis of ligand-receptor binding.

For this compound, a docking study would involve selecting a biologically relevant protein target. For instance, pyrimidine derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase or various kinases. The docking algorithm would then place the pyrimidine molecule into the active site of the protein in numerous possible conformations and orientations, scoring each "pose" based on a force field that approximates the binding energy. The results would highlight the most likely binding mode and provide a predicted binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the active site, would be identified.

Elucidation of Binding Modes and Affinities

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation would begin with the best-docked pose of this compound in the protein's active site, solvated in a box of water molecules. The simulation then calculates the forces on all atoms and integrates Newton's equations of motion, allowing the system to evolve over a period typically ranging from nanoseconds to microseconds.

Reactivity Descriptors and Fukui Function Analysis

Computational chemistry provides powerful tools to predict the reactivity of molecules. For this compound, reactivity descriptors and Fukui function analysis offer insights into its chemical behavior, identifying sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. wikipedia.orglibretexts.orgyoutube.comyoutube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.comyoutube.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor (nucleophile). youtube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wjarr.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.com

For this compound, computational methods can calculate the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule reveals the most probable sites for reaction. The regions of the molecule with high HOMO density are likely to be the centers of nucleophilic attack, while areas with high LUMO density are susceptible to electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Pyrimidine Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.25 | Indicator of chemical reactivity and kinetic stability |

Note: The values in this table are illustrative for a generic pyrimidine derivative and are not specific to this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP surface represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue represents areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP surface map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbaldehyde group, indicating their nucleophilic character. Positive potential (blue) might be expected around the hydrogen atoms and the carbon atom of the carbaldehyde group, highlighting their electrophilic nature. The chlorine atom would also influence the electrostatic potential distribution.

Table 2: Illustrative Molecular Electrostatic Potential Values at Specific Atoms

| Atom/Region | MEP Value (a.u.) | Predicted Reactivity |

| N1 (pyrimidine ring) | -0.05 | Nucleophilic |

| O (carbaldehyde) | -0.08 | Nucleophilic |

| C (carbaldehyde) | +0.10 | Electrophilic |

| H (carbaldehyde) | +0.03 | Electrophilic |

Note: The values in this table are illustrative and represent typical ranges for similar functional groups. They are not specific calculated values for this compound.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of understanding a chemical reaction is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. missouri.edu Computational methods can be used to locate and characterize the geometry and energy of the transition state for a given reaction involving this compound.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. missouri.eduq-chem.comscm.com The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. missouri.eduscm.com By following the IRC, chemists can verify that the located transition state indeed connects the desired reactants and products and can gain a detailed understanding of the geometric changes that occur throughout the reaction. missouri.edu This method provides a theoretical confirmation of the proposed reaction mechanism. missouri.edu

Table 3: Illustrative Data from a Transition State and IRC Calculation

| Parameter | Value | Description |

| Transition State Energy | 25.5 kcal/mol | Activation energy barrier for the reaction |

| Imaginary Frequency | -350 cm-1 | Confirms the structure as a true transition state |

| Key Bond Distance at TS | 1.8 Å | Example of a critical bond length at the transition state |

| IRC Path Length | 5.0 amu1/2·bohr | Total length of the reaction path from reactants to products |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from such calculations.

Radical Cascade Mechanisms in Pyrimidine Biosynthesis Relevant to Analogs

The study of radical cascade mechanisms is particularly relevant in biological systems, including the biosynthesis of pyrimidines. nih.govnih.gov Computational modeling can be employed to investigate the feasibility of radical-mediated reactions involving analogs of biosynthetic intermediates. While this compound itself may not be a natural biosynthetic intermediate, studying its potential involvement in radical reactions can provide insights into the mechanisms of related biological processes or the potential effects of such compounds in a biological environment.

Computational studies can model the formation of radical species, their stability, and the subsequent reaction pathways they might undergo. This can involve calculating bond dissociation energies to predict the likelihood of radical formation and mapping out the potential energy surface for radical-driven cascade reactions. Such investigations are crucial for understanding the mechanisms of DNA damage and repair, where pyrimidine radicals play a significant role, and for designing new therapeutic agents that target these pathways. mdpi.comunimelb.edu.au

Table 4: Illustrative Calculated Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) | Implication |

| C-H (methyl group) | 98 | High energy required to form a radical |

| C-Cl | 85 | Lower energy, more susceptible to homolytic cleavage |

| C-H (carbaldehyde) | 92 | Intermediate stability |

Note: These BDE values are illustrative and represent typical ranges for such bonds.

Strategic Applications in Synthetic Chemistry and Building Block Development

Precursor Role in the Synthesis of Pharmacologically Active Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. mdpi.comnih.gov Its structural similarity to the nucleobases found in DNA and RNA allows pyrimidine-based drugs to interact effectively with biological targets like enzymes and receptors. ijsat.org 4-Chloro-2-methylpyrimidine-5-carbaldehyde serves as an ideal starting material for creating libraries of pharmacologically active compounds due to its modifiable functional groups.

Antiviral Agent Precursors

Pyrimidine derivatives are foundational to many antiviral therapies. niscpr.res.in For instance, Zalcitabine, a pyrimidine nucleoside, inhibits the replication of HIV-1. nih.gov The synthesis of complex heterocyclic systems with antiviral properties often relies on versatile building blocks. Research into pyrimido[4,5-d]pyrimidines has identified compounds with remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The synthesis of these fused heterocyclic systems can be envisioned starting from functionalized pyrimidines like this compound, where the aldehyde can be converted to a nitrile or another group that facilitates the annulation of the second pyrimidine ring.

Anticancer Therapeutics

The pyrimidine core is integral to a multitude of anticancer agents that function through diverse mechanisms, including kinase inhibition and antimetabolite activity. mdpi.comijsat.org The development of novel pyrimidine-based anticancer drugs is an active area of research, with many synthetic strategies relying on the functionalization of a pre-formed pyrimidine ring. nih.govresearchgate.net

Thiazolo[4,5-d]pyrimidine derivatives, for example, have been investigated as potential anticancer drugs. mdpi.com The synthesis of a 7-chloro-thiazolo[4,5-d]pyrimidine core demonstrates a pathway where a substituted chloropyrimidine is a key intermediate. mdpi.com Similarly, pyridothienopyrimidine derivatives have shown potent cytotoxic activity against liver (HepG-2) and breast (MCF-7) cancer cell lines, with some compounds also acting as epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov The chloro and aldehyde functionalities of this compound allow for its use in constructing such fused ring systems, which are common in modern kinase inhibitors.

| Compound Class | Target/Mechanism | Example Activity |

| Pyridothienopyrimidines | EGFR Kinase Inhibition, Cytotoxicity | IC₅₀ ranges of 1.17-2.79 µM against HepG-2 and MCF-7 cell lines. nih.gov |

| Thiazolo[4,5-d]pyrimidines | Anticancer | 7-Chloro-3-phenyl-5-(trifluoromethyl) ijsat.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among a newly synthesized series. mdpi.com |

| Pyrido[2,3-d]pyrimidines | Antioxidant, Anticancer | Derivatives have been evaluated for anticancer activity. nih.gov |

| 2-Amino-4-aryl-pyrimidines | KRAS-G12D Inhibition | Novel derivatives designed as potential KRAS-G12D inhibitors. mdpi.comresearchgate.net |

Antimicrobial and Anti-inflammatory Compounds

Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory effects. niscpr.res.innih.gov The synthesis of novel pyrimidine-based compounds is a key strategy in the search for new treatments for infectious diseases and inflammatory conditions.

Research has shown that new pyrimidine and pyrimidopyrimidine analogs possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species. nih.gov Furthermore, some of these compounds demonstrate anti-inflammatory properties by protecting red blood cells from hemolysis. nih.gov The synthesis of these molecules often involves the reaction of a functionalized pyrimidine with various reagents. nih.gov this compound can be used to generate diverse scaffolds, such as thiopyrimidine–benzenesulfonamide hybrids, which have shown promising broad-spectrum antimicrobial efficacy. mdpi.com

Enzyme Modulators and Inhibitors

Targeting specific enzymes is a cornerstone of modern drug discovery, and pyrimidine-based molecules are frequently employed as potent and selective inhibitors. The aldehyde group of this compound is particularly useful for synthesizing derivatives that target kinase enzymes.

A notable application is in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which play a crucial role in blocking tumor angiogenesis. researchgate.net A series of 4-aminopyrimidine-5-carbaldehyde (B100492) oximes were identified as potent VEGFR-2 inhibitors. nih.govnih.gov The synthesis involves the conversion of the carbaldehyde to an oxime, demonstrating a direct and efficient use of this functional group. The resulting compounds not only inhibit the VEGFR-2 kinase but also exhibit antiproliferative activity against cancer cells. nih.gov Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives have also been developed as highly potent VEGFR-2 inhibitors with IC₅₀ values in the nanomolar range. researchgate.net

| Target Enzyme | Compound Class | Example Activity (IC₅₀) |

| VEGFR-2 | 4-Aminopyrimidine-5-carboxaldehyde Oximes | Good potency with various oxime side chains. nih.gov |

| VEGFR-2 | Thieno[2,3-d]pyrimidine derivatives | 21 nM, 33.4 nM, 47.0 nM. researchgate.net |

| VEGFR-2 | Furo[2,3-d]pyrimidine derivatives | Potent dose-related inhibition. researchgate.net |

| EGFR | Pyridothienopyrimidines | 7.27-17.29 nM. nih.gov |

Application in Agrochemical Compound Design and Synthesis

In the field of agrochemicals, pyrimidine derivatives are widely used as active ingredients in herbicides. google.comgoogle.com A major class of pyrimidine-based herbicides functions by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.gov This enzyme is critical for the biosynthesis of branched-chain amino acids in plants but is absent in animals, making it an excellent target for selective herbicides.

The design of novel AHAS inhibitors often involves creating hybrid molecules. For instance, a series of pyrimidine–biphenyl (B1667301) hybrids were designed and synthesized, demonstrating potent inhibitory activity against AHAS and excellent post-emergence herbicidal activity. acs.org The synthesis of such compounds typically involves the coupling of a reactive chloropyrimidine with another molecular fragment. This compound is a suitable precursor for such syntheses, where the chlorine atom can be displaced by a nucleophile from the biphenyl moiety to form the core structure of the herbicide.

Utilization in the Development of Advanced Materials and Dyes

Chloropyrimidines serve as important anchor groups in reactive dyes, which form covalent bonds with the functional groups present in textile fibers like cotton and wool. upb.roresearchgate.net This covalent attachment results in excellent color fastness. The reactivity of the chlorine atoms on the pyrimidine ring towards nucleophilic substitution is key to this application.

The compound 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558), a close analog of this compound, is a well-established intermediate in the synthesis of reactive dyes. upb.roresearchgate.netresearchgate.net In these systems, the chromophore (the color-providing part of the dye molecule) is attached to the pyrimidine ring via a reaction with the carbaldehyde group, often forming an azomethine (imine) linkage. upb.ro This synthetic strategy leaves the chlorine atoms on the pyrimidine ring available to act as the reactive sites for covalent bonding to the substrate. researchgate.net By analogy, this compound can be used to create reactive dyes where the chromophore is built from the aldehyde at the C5 position, and the chlorine at the C4 position serves as the reactive anchor for fixation to fibers.

Contribution to the Construction of Complex Heterocyclic Libraries

This compound serves as a highly valuable and versatile building block in the field of synthetic chemistry, particularly in the strategic development of complex heterocyclic libraries. The utility of this compound stems from its distinct functional groups—a reactive aldehyde and a displaceable chlorine atom—which allow for sequential and diverse chemical transformations. This dual reactivity is instrumental in diversity-oriented synthesis (DOS), a strategy that aims to efficiently generate collections of structurally diverse small molecules for screening in drug discovery and agrochemical research. nih.govnih.gov

The pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. thieme.de By using this compound as a starting material, chemists can readily access a wide array of fused heterocyclic systems, significantly expanding the chemical space for biological evaluation. The aldehyde group at the 5-position acts as a crucial handle for forming new carbon-carbon or carbon-nitrogen bonds, primarily through condensation and cyclization reactions. Simultaneously, the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide variety of substituents. rsc.orgmdpi.com

A primary application of this building block is in the synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines. These scaffolds are of considerable interest due to their diverse biological activities. nih.govnih.gov The general strategy involves an initial reaction utilizing the aldehyde functionality, followed by a cyclization step that often involves the chloro group. For instance, the aldehyde can undergo condensation with an amine-containing molecule, such as a 6-aminouracil (B15529) derivative, to form an intermediate imine or enamine. Subsequent intramolecular cyclization, facilitated by the displacement of the chloro group by a nucleophilic nitrogen or oxygen atom within the attached molecule, forges the second heterocyclic ring. This approach allows for systematic variation at multiple positions of the final fused-ring product, contributing to the generation of a diverse library. nih.gov

Multicomponent reactions (MCRs) represent another efficient strategy where this compound can be employed to build molecular complexity in a single step. beilstein-journals.orgnih.gov For example, a Biginelli-type reaction or a similar one-pot condensation involving the pyrimidine aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative can lead directly to densely functionalized pyrimido[4,5-d]pyrimidine (B13093195) cores. rsc.org

The table below summarizes the key reactive sites of this compound and the types of reactions they facilitate, which are fundamental to the construction of diverse heterocyclic libraries.

| Functional Group | Position | Common Reaction Types | Resulting Structures/Diversity |

| Aldehyde (-CHO) | C5 | Condensation, Cyclization, Wittig Olefination, Knoevenagel Condensation | Formation of new rings (e.g., pyridine (B92270), pyrimidine), introduction of varied side chains |

| Chlorine (-Cl) | C4 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of N-, O-, and S-based nucleophiles (amines, alcohols, thiols), creating diverse substitution patterns |

Detailed research findings have demonstrated the viability of analogous synthetic routes. For example, the synthesis of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones has been achieved starting from 1,3-disubstituted 6-aminouracils. A key step in this process is a hydrazine-induced cyclization to form the second pyrimidine ring. nih.gov This methodology highlights how different substituents can be selectively introduced at various positions (N-1, N-3, C-5, and C-7), providing a structurally diverse set of compounds for biological screening. nih.govnih.gov Similarly, the functionalization of related 2,4,6-trichloropyrimidine-5-carbaldehyde has shown that the aldehyde group can be transformed through Wittig olefination while the chloro groups are selectively substituted, leading to new pyrimidine and pyrrolopyrimidine derivatives. These examples underscore the synthetic potential of this compound as a precursor for libraries of complex, fused heterocyclic compounds.

Current Challenges and Future Perspectives in the Research of 4 Chloro 2 Methylpyrimidine 5 Carbaldehyde

Identified Gaps in Current Synthetic Methodologies

The synthesis of 4-chloro-2-methylpyrimidine-5-carbaldehyde and its analogs is not without its challenges. A significant hurdle lies in achieving regioselectivity, particularly when dealing with multiple reactive halogen atoms on the pyrimidine (B1678525) ring. For instance, in the closely related 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558), selective functionalization of one chloro group over the others requires carefully controlled reaction conditions to avoid a mixture of products. mdpi.com This challenge is compounded by the need for green and efficient synthetic protocols. Traditional methods often involve harsh reagents and produce significant waste, prompting a shift towards more sustainable approaches.

Key identified gaps in current synthetic methodologies include:

Limited Regioselectivity: Controlling the selective reaction at the C4-chloro position while preserving the C2-methyl and C5-carbaldehyde functionalities can be challenging. The electron-withdrawing nature of the pyrimidine ring and the aldehyde group influences the reactivity of the chloro substituent, and achieving selective substitution without side reactions remains an area of active investigation.

Scalability and Efficiency: Many reported synthetic routes are suitable for laboratory-scale synthesis but face challenges when scaling up for industrial production. Low yields in certain steps and the need for extensive purification can hinder the practical application of these methods.

Green Chemistry Principles: There is a growing need to develop synthetic pathways that adhere to the principles of green chemistry, such as using less hazardous solvents, reducing waste, and employing catalytic methods. A recent study on the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde highlighted the use of phase transfer catalysts to promote C-N bond formation under greener conditions. mdpi.com

| Challenge | Description | Potential Solutions |

| Regioselectivity | Difficulty in selectively functionalizing the C4-chloro position without affecting other reactive sites. | Development of novel protecting group strategies, use of highly selective catalysts, and fine-tuning of reaction conditions (temperature, solvent, stoichiometry). |

| Scalability | Existing methods are often not amenable to large-scale production due to low yields or complex purification. | Optimization of reaction parameters for industrial scale, development of continuous flow processes, and exploration of one-pot synthesis strategies. |

| Sustainability | Reliance on hazardous reagents and solvents, leading to significant chemical waste. | Implementation of green chemistry principles, such as the use of bio-based solvents, catalytic reactions, and atom-economical transformations. |

Opportunities for Novel Derivatization and Functionalization Strategies

The inherent reactivity of this compound provides a fertile ground for the development of novel derivatives with diverse functionalities. The aldehyde group and the chloro substituent are prime targets for modification, opening up a vast chemical space for exploration.

Derivatization of the Aldehyde Group: The carbaldehyde at the C5 position is a versatile handle for a wide array of chemical transformations. These include, but are not limited to:

Reductive Amination: To introduce various amine functionalities, leading to compounds with potential biological activity.

Wittig Reaction and Related Olefinations: To extend the carbon chain and introduce new functional groups.

Condensation Reactions: With a variety of nucleophiles to form Schiff bases, hydrazones, and other heterocyclic systems.

Functionalization of the Chloro Group: The chloro substituent at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents. This is a key strategy for modulating the electronic and steric properties of the molecule. Cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, further expand the possibilities for C-C and C-N bond formation at this position.

C-H Functionalization: A more advanced and atom-economical approach is the direct functionalization of C-H bonds on the pyrimidine ring. While challenging, this strategy avoids the pre-functionalization steps typically required for cross-coupling reactions, offering a more direct route to novel analogs.

| Functionalization Site | Reaction Type | Potential New Functionalities |

| C5-Carbaldehyde | Reductive Amination | Primary, secondary, and tertiary amines |

| Wittig Olefination | Alkenes, extended conjugated systems | |

| Condensation Reactions | Imines, oximes, hydrazones, fused heterocycles | |

| C4-Chloro Group | Nucleophilic Aromatic Substitution | Amines, ethers, thioethers |

| Suzuki Coupling | Aryl and heteroaryl groups | |

| Buchwald-Hartwig Amination | Substituted anilines and other amines | |

| Pyrimidine Ring | C-H Functionalization | Arylation, alkylation, alkenylation |

Integration of Advanced Computational and AI-Driven Approaches in Design and Discovery

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing the process of drug discovery and materials science. For a scaffold like this compound, these advanced approaches offer powerful tools for accelerating research and development.

Predict Reactivity: Computational models can predict the most likely sites for nucleophilic or electrophilic attack, aiding in the design of selective synthetic strategies.

Elucidate Reaction Mechanisms: By modeling transition states and reaction pathways, researchers can gain a better understanding of how reactions proceed and identify potential side reactions.

Interpret Spectroscopic Data: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized compounds.

Artificial Intelligence and Machine Learning: AI and machine learning (ML) algorithms are increasingly being used to analyze large datasets and make predictions about the properties and activities of molecules. mdpi.comnih.gov In the context of this compound, these technologies can be applied to:

De Novo Drug Design: Generative AI models can design novel molecules based on the pyrimidine scaffold with desired properties, such as high binding affinity to a specific biological target. researchgate.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure.

Reaction Optimization: Machine learning algorithms can be trained to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield of a desired product.

| Approach | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of regioselectivity, elucidation of reaction mechanisms, and interpretation of spectroscopic data. |

| Molecular Docking | In silico screening of virtual libraries of derivatives against biological targets to identify potential lead compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity, toxicity, and pharmacokinetic properties. |

| Generative AI Models | De novo design of novel pyrimidine derivatives with optimized properties for specific applications. |

| Machine Learning for Synthesis | Prediction of reaction outcomes and optimization of synthetic routes. |

Potential for Expanded Applications in Emerging Scientific Fields

While pyrimidine derivatives have a well-established role in medicinal chemistry and agrochemicals, the unique structural features of this compound open up possibilities for its use in a variety of emerging scientific fields.